{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine
Overview
Description
{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine, also known as 3,5-dichloro-N-methyl-4-piperidinomethane, is a synthetic compound that is used in scientific research. It is an analog of the neurotransmitter dopamine, and its structure is similar to other catecholamines. It is a white solid at room temperature and has a melting point of 88-90°C. Its chemical formula is C10H14Cl2N2.
Scientific Research Applications
Synthesis and Structural Analysis
One area of research focuses on the synthesis and characterization of compounds structurally related to "{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine." For example, Girish et al. (2008) described the synthesis and crystal structure of a related compound, highlighting the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom, which was confirmed through X-ray crystallography. The structural insights gained from this study contribute to the understanding of the conformational preferences of such compounds, which is crucial for their potential applications in drug design and materials science (Girish et al., 2008).
Potential Biological Activities
Research by Pandey and Srivastava (2011) explored the synthesis and anticonvulsant activity of a series of novel Schiff bases derived from 3-aminomethyl pyridine. This study demonstrated that certain compounds exhibited significant seizure protection, indicating potential as anticonvulsant agents. Though not directly mentioning "{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine," this research underscores the relevance of structural analogs in developing therapeutic agents (Pandey & Srivastava, 2011).
properties
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLGZELBTLSYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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